molecular formula C20H23BrN2O3 B247909 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B247909
M. Wt: 419.3 g/mol
InChI Key: VATIZFUABIBDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine, also known as BBP, is a chemical compound that has been widely studied in the field of medicinal chemistry. BBP is a piperazine derivative that has gained attention due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in cancer and inflammation. 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurological disorder research, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to reduce oxidative stress, inflammation, and improve cognitive function.

Advantages And Limitations For Lab Experiments

1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine also has some limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine research, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and selectivity. Additionally, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine could be further studied for its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders.
In conclusion, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. Its multi-step synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine could lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine involves a multi-step process that includes the reaction of 3-bromobenzyl chloride with piperazine, followed by the reaction of the resulting compound with 4-methoxyphenylacetic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-18-5-7-19(8-6-18)26-15-20(24)23-11-9-22(10-12-23)14-16-3-2-4-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3

InChI Key

VATIZFUABIBDEC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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